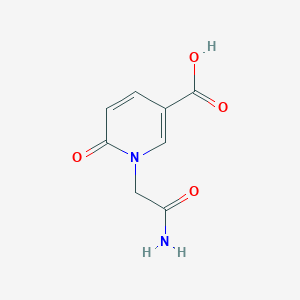

7-fluoro-5-methyl-1H-Indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

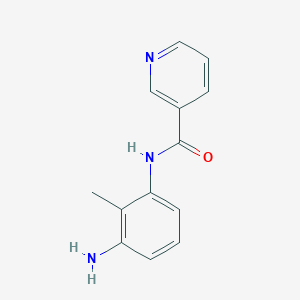

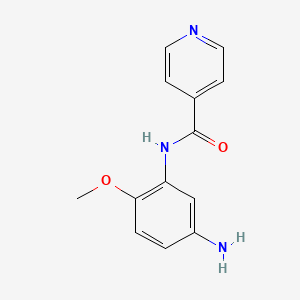

7-fluoro-5-methyl-1H-Indole-2,3-dione is a compound with a molecular weight of 179.15 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of 7-fluoro-5-methyl-1H-Indole-2,3-dione is C9H6FNO2 . The InChI code is 1S/C9H6FNO2/c1-4-2-5 (10)3-6-7 (4)11-9 (13)8 (6)12/h2-3H,1H3, (H,11,12,13) .Physical And Chemical Properties Analysis

7-fluoro-5-methyl-1H-Indole-2,3-dione is a powder at room temperature . It has a molecular weight of 179.15 .Aplicaciones Científicas De Investigación

- Indole derivatives are used in the synthesis of 1,2,3-trisubstituted indoles . A one-pot, three-component protocol for the synthesis of these indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .

- The process is amenable to rapid generation of trisubstituted indole libraries .

- Indole scaffold has been found in many important synthetic drug molecules . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Organic Synthesis

Drug Development

Material Science

- Indole derivatives have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and showed inhibitory activity against influenza A .

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Indole derivatives have been found to possess anti-inflammatory activities . They can be used in the treatment of diseases caused by inflammation.

Antiviral Activity

Anti-inflammatory Activity

Anticancer Activity

- Indole derivatives have been reported to possess antimicrobial activities . They can inhibit the growth of various types of bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .

- Some indole derivatives have been found to possess antidiabetic activities . They can potentially be used in the treatment of diabetes .

- Indole derivatives have been reported to possess antimalarial activities . They can inhibit the growth of the parasite Plasmodium falciparum, which causes malaria .

- Some indole derivatives have been found to possess anticholinesterase activities . They can inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses .

- Indole derivatives can be used as reactants for the preparation of other compounds . For example, they can be used to prepare 5-HT6 receptor ligands, tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, antitumor agents, and antibacterial agents .

Antimicrobial Activity

Antidiabetic Activity

Antimalarial Activity

Anticholinesterase Activity

Preparation of Other Compounds

Organic Intermediate

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-fluoro-5-methyl-1H-indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDJBBLAQSTSKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)NC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588504 |

Source

|

| Record name | 7-Fluoro-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoro-5-methyl-1H-Indole-2,3-dione | |

CAS RN |

442910-92-1 |

Source

|

| Record name | 7-Fluoro-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1367968.png)